

What is the chemical structure of Daclatasvir Impurity C?

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Daclatasvir Impurity C*

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In-Depth Technical Guide to Daclatasvir Impurity C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Daclatasvir Impurity C**, a known impurity of the hepatitis C virus (HCV) NS5A inhibitor, Daclatasvir. This document details its chemical structure, analytical methodologies for its identification and quantification, and its relationship to the active pharmaceutical ingredient (API).

Chemical Structure and Identification

Daclatasvir Impurity C is a structurally related impurity of Daclatasvir. Its formation is often associated with the manufacturing process or degradation of the parent drug. Accurate identification and control of this impurity are critical for ensuring the quality, safety, and efficacy of Daclatasvir drug products.

Chemical Name: Methyl N-[(1S)-1-[(2S)-2-[5-[4'-(1H-imidazol-5-yl)[1,1'-biphenyl]-4-yl]-1H-imidazol-2-yl]-1-pyrrolidinyl]carbonyl]-2-methylpropyl]carbamate.

Table 1: Chemical Identifiers for **Daclatasvir Impurity C**

Identifier	Value
CAS Number	1256385-55-3
Molecular Formula	C ₂₉ H ₃₂ N ₆ O ₃
Molecular Weight	512.6 g/mol

Daclatasvir Impurity C is essentially a truncated version of the symmetric Daclatasvir molecule, missing one of the L-valine methyl ester moieties and the associated pyrrolidine ring.

Analytical Data and Quantification

The quantification of impurities is a critical aspect of quality control in pharmaceutical manufacturing. While specific quantitative limits for **Daclatasvir Impurity C** in the final drug product are proprietary and set by manufacturers based on safety studies and regulatory guidelines, its levels are closely monitored.

Table 2: Quantitative Data Considerations

Parameter	Description
Typical Reporting Threshold	Impurities are typically reported at levels \geq 0.05%.
Identification Threshold	Structural identification is generally required for impurities present at levels $\geq 0.10\%$.
Qualification Threshold	Impurities above 0.15% often require toxicological qualification to ensure patient safety.
Relative Response Factor (RRF)	The RRF is used to accurately quantify impurities when using the API as a reference standard. The RRF for Daclatasvir Impurity C would need to be experimentally determined as it is not publicly available. An RRF is calculated as the ratio of the response of the impurity to the response of the API. [1]

Experimental Protocols

The following is a representative High-Performance Liquid Chromatography (HPLC) method that can be utilized for the separation and quantification of Daclatasvir and its impurities, including Impurity C. This method is based on established principles for the analysis of Daclatasvir.[2][3]

A Stability-Indicating Reversed-Phase HPLC Method

- Instrumentation: A standard HPLC system equipped with a UV detector is suitable for this analysis.[2]
- Chromatographic Conditions:
 - Column: A C18 stationary phase is commonly used, for example, a Hypersil C18 (150 mm x 4.6 mm, 5 μ m).[2]
 - Mobile Phase: A mixture of an aqueous buffer and an organic solvent is employed. A common mobile phase is a 50:50 (v/v) mixture of Acetonitrile and 0.05% Orthophosphoric Acid in Water.[2]
 - Flow Rate: A typical flow rate is 0.7 mL/min.[2]
 - Column Temperature: The column is maintained at a constant temperature, for instance, 40°C.[2]
 - Detection Wavelength: UV detection at 315 nm is appropriate for Daclatasvir and its impurities.[2]
 - Injection Volume: A 10 μ L injection volume is standard.[2]
 - Run Time: A run time of approximately 10 minutes should be sufficient for the elution of Daclatasvir and its related impurities.[2]
- Preparation of Solutions:
 - Standard Stock Solution (1000 μ g/mL): Accurately weigh approximately 10 mg of the Daclatasvir reference standard and dissolve it in a 10 mL volumetric flask with the mobile

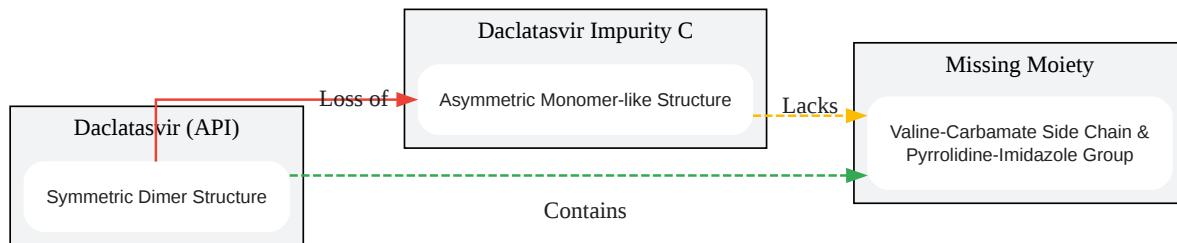
phase.[2]

- Working Standard Solution (50 µg/mL): Dilute the stock solution appropriately with the mobile phase to achieve the desired concentration.[2]
- Sample Preparation: For tablet analysis, weigh and powder a sufficient number of tablets. An amount of powder equivalent to 10 mg of Daclatasvir is then dissolved in the mobile phase, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before dilution to the final working concentration.[2]
- Method Validation: The method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[4]

Visualizations

Logical Relationship between Daclatasvir and Impurity C

The following diagram illustrates the structural relationship between the parent Daclatasvir molecule and **Daclatasvir Impurity C**, highlighting the portion of the molecule that is absent in the impurity.



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Caption: Structural relationship of Daclatasvir and Impurity C.

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- To cite this document: BenchChem. [What is the chemical structure of Daclatasvir Impurity C?]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b11931164#what-is-the-chemical-structure-of-daclatasvir-impurity-c>

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